molecular formula C22H32Cl2N4 B13773427 1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate CAS No. 74758-19-3

1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate

Cat. No.: B13773427
CAS No.: 74758-19-3
M. Wt: 423.4 g/mol
InChI Key: XZZUHFLCIRJSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an indole core substituted with a bis(dimethylamino)ethyl group and a phenyl group. The dihydrochloride hydrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Bis(dimethylamino)ethyl Group: The indole core is then reacted with bis(2-(dimethylamino)ethyl)amine in the presence of a suitable catalyst to introduce the bis(dimethylamino)ethyl group.

    Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

    Formation of Dihydrochloride Hydrate: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(dimethylamino)ethyl group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The bis(dimethylamino)ethyl group enhances its binding affinity to these targets, while the indole core facilitates its penetration into biological membranes. The compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-(dimethylamino)ethyl)ether: A related compound with similar amine functionality but lacking the indole core.

    N,N-Dimethyl-2-(2-(dimethylamino)ethyl)amine: Another similar compound with a simpler structure.

Uniqueness

1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate is unique due to its combination of an indole core, bis(dimethylamino)ethyl group, and phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

CAS No.

74758-19-3

Molecular Formula

C22H32Cl2N4

Molecular Weight

423.4 g/mol

IUPAC Name

2-[2-(dimethylazaniumyl)ethyl-(3-phenylindol-1-yl)amino]ethyl-dimethylazanium;dichloride

InChI

InChI=1S/C22H30N4.2ClH/c1-23(2)14-16-25(17-15-24(3)4)26-18-21(19-10-6-5-7-11-19)20-12-8-9-13-22(20)26;;/h5-13,18H,14-17H2,1-4H3;2*1H

InChI Key

XZZUHFLCIRJSSV-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.